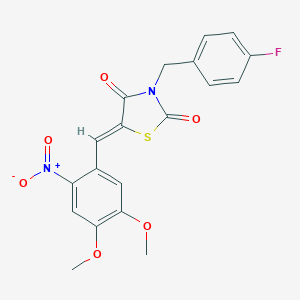![molecular formula C27H29N3O5 B302277 N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B302277.png)
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include ethyl ether, methoxybenzoyl chloride, and carbohydrazide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound meets the required quality standards.
化学反応の分析
Types of Reactions: N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
科学的研究の応用
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds: Similar compounds to N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE include other phenylacetamide derivatives and compounds with similar functional groups, such as N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE .
Uniqueness: What sets N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H29N3O5 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-5-34-25-15-20(16-28-30-27(32)21-8-11-23(33-4)12-9-21)7-13-24(25)35-17-26(31)29-22-10-6-18(2)19(3)14-22/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16- |
InChIキー |
YDHSOXRJOXMKGT-NTFVMDSBSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302194.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302195.png)

![(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)

![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE](/img/structure/B302210.png)
![N'~1~-{(Z)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B302211.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)

